molecular formula C21H18F3N3O4 B11268412 1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one

1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one

Cat. No.: B11268412
M. Wt: 433.4 g/mol
InChI Key: LDMYIPGSEOFYAT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrrolidinone ring, an oxadiazole ring, and aromatic groups with methoxy and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Trifluoromethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated precursor.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Assembly: The final step involves coupling the oxadiazole and pyrrolidinone intermediates under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of amine derivatives from the oxadiazole ring.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Biological Research: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl and methoxy groups could enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one stands out due to the presence of the oxadiazole ring, which imparts unique electronic properties and potential biological activity

Properties

Molecular Formula

C21H18F3N3O4

Molecular Weight

433.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C21H18F3N3O4/c1-29-15-6-7-16(17(10-15)30-2)27-11-13(9-18(27)28)20-25-19(26-31-20)12-4-3-5-14(8-12)21(22,23)24/h3-8,10,13H,9,11H2,1-2H3

InChI Key

LDMYIPGSEOFYAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)OC

Origin of Product

United States

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